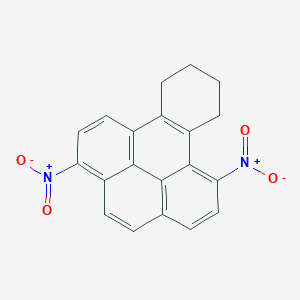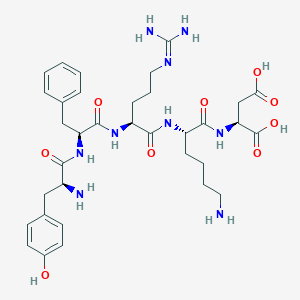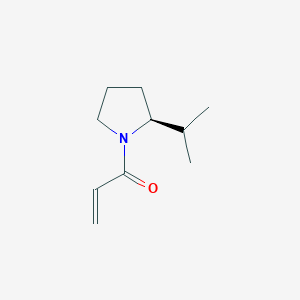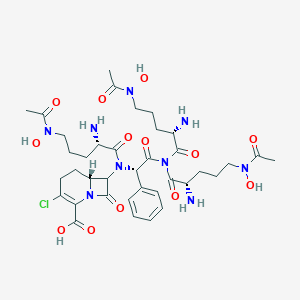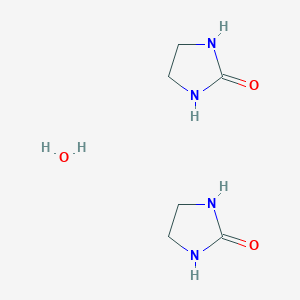
2-Imidazolidone hemihydrate
Übersicht
Beschreibung
2-Imidazolidone hemihydrate is a derivative of urea and is used as a scavenger for formaldehyde . It is utilized for the removal of formaldehyde from leather, rubber, and textile coating . It is also used as a raw material for the preparation of active pharmaceutical ingredients like azlocillin sodium .
Synthesis Analysis
The synthesis of 2-Imidazolidone hemihydrate involves the reaction between ethylenediamine and urea in the presence of water . This compound can also be synthesized from phenylalanine in two chemical steps: amidation with methylamine followed by a condensation reaction with acetone .Molecular Structure Analysis
The molecular formula of 2-Imidazolidone hemihydrate is C6H14N4O3 . It features a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 positions .Chemical Reactions Analysis
2-Imidazolidone hemihydrate is used as a formaldehyde capture agent . It is also used in the preparation of resin and the preparation of plasticizers, paint, adhesives, etc .Physical And Chemical Properties Analysis
2-Imidazolidone hemihydrate has a molecular weight of 190.20 g/mol . It has a density of 1.1530 (rough estimate), a melting point of 129-132 °C (lit.), a boiling point of 158.75°C (rough estimate), and a flash point of 265°C . It is soluble in water and has a vapor pressure of 0.002Pa at 20℃ .Wissenschaftliche Forschungsanwendungen
Formaldehyde Scavenging
2-Imidazolidone Hemihydrate is utilized as a scavenger for formaldehyde . This application is particularly valuable in industries where formaldehyde is used extensively, such as in the production of leather, rubber, and textiles. By scavenging formaldehyde, the compound helps in reducing the exposure to this volatile organic compound, which is known for its adverse health effects.
Pharmaceutical Synthesis
The compound serves as a raw material for the synthesis of active pharmaceutical ingredients . One such application includes the preparation of azlocillin sodium, an antibiotic used to treat infections caused by Pseudomonas aeruginosa and other bacteria.
Organic Synthesis
In organic chemistry, 2-Imidazolidone Hemihydrate is used as a reactant for the synthesis of various compounds. For instance, it is involved in the synthesis of chiral microporous materials from achiral precursors, which have applications in enantioselective catalysis .
Catalysis
The compound is used in palladium-catalyzed carbonylation reactions to produce aryl and heteroaryl N-acylureas . These reactions are significant in the development of pharmaceuticals and agrochemicals due to their efficiency and selectivity.
Enzyme Inhibition
2-Imidazolidone Hemihydrate is a reactant in the production of peptide-based human neutrophil elastase inhibitors . These inhibitors have potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Antimicrobial Research
The compound is also used in the synthesis of heterocycles by cyanoacetylation, which are explored for their antimicrobial properties . This research is crucial in the ongoing battle against drug-resistant bacteria.
Wirkmechanismus
Mode of Action
It’s known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 can be efficiently achieved using certain promoters and activators . This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
The compound is known to be involved in various synthetic routes, indicating its potential role in multiple biochemical processes .
Pharmacokinetics
It has a melting point of 58 °C, a boiling point of 335.5 °C, and a density of 1.3 g/cm3 at 20 °C . These properties may influence the compound’s bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Imidazolidone Hemihydrate. For instance, the compound’s reactivity may be affected by temperature, as suggested by its known physical properties . .
Safety and Hazards
2-Imidazolidone hemihydrate causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with eyes, skin, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
2-Imidazolidone and its analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . This suggests that 2-Imidazolidone hemihydrate and its derivatives will continue to be an area of interest in future research and development.
Eigenschaften
IUPAC Name |
imidazolidin-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6N2O.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H2,(H2,4,5,6);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRJGGOOWATRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N1.C1CNC(=O)N1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imidazolidinone hemihydrate | |
CAS RN |
121325-67-5 | |
| Record name | 121325-67-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Imidazolidone Hemihydrate in the modification of adsorption resins?
A1: In the study, 2-Imidazolidone Hemihydrate was used as a chemical modifier to create a novel adsorption resin (named FJ-2). While the exact mechanism of modification wasn't detailed in the abstract, it's stated that this modification, alongside others, resulted in the resin having "predominant micropores/mesopores, [and] moderate specific surface area" []. These properties are desirable for enhancing the adsorption capacity of the resin.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
